molecular formula C12H10BrNO2 B12962035 Ethyl 5-Bromoisoquinoline-1-carboxylate

Ethyl 5-Bromoisoquinoline-1-carboxylate

Cat. No.: B12962035
M. Wt: 280.12 g/mol
InChI Key: BHGRQYOYGWFHBP-UHFFFAOYSA-N
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Description

Ethyl 5-Bromoisoquinoline-1-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Bromoisoquinoline-1-carboxylate typically involves the bromination of isoquinoline followed by esterification. One common method involves the reaction of isoquinoline with N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid. The reaction is carried out at low temperatures to control the bromination process. The resulting 5-bromoisoquinoline is then esterified with ethanol in the presence of a suitable acid catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Bromoisoquinoline-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as triethylamine.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoisoquinoline derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 5-Bromoisoquinoline-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and heterocyclic compounds.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-Bromoisoquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and ester group can influence the compound’s binding affinity and selectivity for these targets. Detailed studies on its mechanism of action are necessary to fully understand its biological activity.

Comparison with Similar Compounds

Ethyl 5-Bromoisoquinoline-1-carboxylate can be compared with other isoquinoline derivatives, such as:

    5-Bromoisoquinoline: Lacks the ester group, which can affect its reactivity and applications.

    Ethyl Isoquinoline-1-carboxylate: Lacks the bromine atom, which can influence its chemical properties and reactivity.

    Other Halogenated Isoquinolines: Compounds with different halogens (e.g., chlorine, fluorine) can have varying reactivity and applications.

Properties

IUPAC Name

ethyl 5-bromoisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-9-4-3-5-10(13)8(9)6-7-14-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGRQYOYGWFHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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